molecular formula C16H20N4O2 B7429839 N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine

N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine

Cat. No.: B7429839
M. Wt: 300.36 g/mol
InChI Key: FBGBKYJJSBFDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine, also known as CXCR4 antagonist AMD3100, is a synthetic small molecule that has been widely used in scientific research. This compound is a potent and selective inhibitor of CXCR4, a chemokine receptor that plays a crucial role in various physiological and pathological processes.

Mechanism of Action

N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine acts as a competitive antagonist of this compound, by binding to the receptor and preventing the binding of CXCL12. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. The inhibition of this compound signaling by this compound has been shown to induce apoptosis and inhibit cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, by sensitizing cancer cells to these treatments. In other diseases, such as HIV and cardiovascular diseases, this compound has been shown to inhibit viral replication and reduce inflammation, respectively.

Advantages and Limitations for Lab Experiments

N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has several advantages for lab experiments. Firstly, this compound is a potent and selective this compound antagonist, which allows for specific targeting of this compound signaling pathways. Secondly, the synthesis method for this compound has been optimized to achieve high yields and purity of the final product. However, there are also limitations for lab experiments using this compound. Firstly, this compound is relatively expensive and may not be readily available in some labs. Secondly, the effects of this compound on different cell types and experimental conditions may vary, which requires careful optimization of experimental protocols.

Future Directions

There are several future directions for research on N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine. Firstly, further studies are needed to investigate the role of this compound in various diseases, and the potential therapeutic applications of this compound antagonists such as this compound. Secondly, the development of more potent and selective this compound antagonists may improve the efficacy and specificity of targeting this compound signaling pathways. Thirdly, the combination of this compound antagonists with other therapies, such as chemotherapy and immunotherapy, may enhance the therapeutic effects and overcome drug resistance. Finally, the use of this compound in preclinical and clinical studies may lead to the development of novel therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine involves several steps. The first step is the reaction of 3-(chloromethyl)cyclopentene with 2-methyl-8-nitroquinoline in the presence of a base to obtain 3-(aminomethyl)cyclopent-1-ene. The second step is the hydrogenation of 3-(aminomethyl)cyclopent-1-ene over a palladium catalyst to yield this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been widely used in scientific research as a this compound antagonist. This compound is a G protein-coupled receptor that binds to the chemokine CXCL12, and plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, angiogenesis, and cancer metastasis. This compound antagonists have been shown to inhibit cancer cell migration and invasion, and enhance the efficacy of chemotherapy and radiation therapy. This compound has been used in various studies to investigate the role of this compound in cancer progression and metastasis, as well as in other diseases such as HIV and cardiovascular diseases.

Properties

IUPAC Name

N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10-7-14(19-12-6-5-11(8-12)9-17)13-3-2-4-15(20(21)22)16(13)18-10/h2-4,7,11-12H,5-6,8-9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGBKYJJSBFDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)[N+](=O)[O-])NC3CCC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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